(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol
Overview
Description
(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol is an organic compound that belongs to the class of brominated aromatic alcohols. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring and an ethan-1-ol group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol typically involves the bromination of a suitable precursor followed by a series of reactions to introduce the ethan-1-ol group. One common method involves the bromination of 4-(4-bromophenyl)phenylmethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone or 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanoic acid.
Reduction: Formation of 1-[4-(4-bromophenyl)phenyl]ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the ethan-1-ol group play crucial roles in its binding affinity and reactivity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: Similar in structure but differs in the presence of ester linkage.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and chloroacetamide group, offering different reactivity and applications.
Uniqueness
(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol is unique due to its specific arrangement of bromine atoms and the ethan-1-ol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8,14,17H,9H2/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGAIHLMULDMP-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(CBr)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)[C@H](CBr)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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